RR6
Overview
Description
The synthesis and analysis of chemical compounds have increasingly emphasized not just molecular structures but also their functional properties. This shift necessitates strategies that combine traditional synthetic approaches with biological mechanisms to create molecules with desirable physical, chemical, and biological characteristics (Xu Wu & P. Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecules often involves the integration of biological systems and traditional chemical synthesis to exploit the unique capabilities of both domains. This approach enables the production of molecules with specific functions that might be challenging to achieve through purely chemical methods (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Molecular modeling techniques have been applied to analyze the physical properties of alkanes, demonstrating the effectiveness of structural parameters such as Wiener indices and connectivity indices in predicting properties like boiling points and critical temperatures (D. Needham, I. Wei, & P. Seybold, 1988).
Chemical Reactions and Properties
Research on bicyclo[2.1.0]pentanes and bicyclo[2.2.0]hexanes provides insights into hydrocarbons and their derivatives, including aspects like ionization and oxidation potentials and reactions involving transition metal complexes (Barry K. Carpenter, 2009).
Physical Properties Analysis
The synthesis of bioprocesses using physical properties data illustrates how physical property information can streamline the synthesis process by selecting units that exploit property differences, which is crucial for the large variety and number of components in bioprocesses (M. A. Steffens, E. Fraga, & I. Bogle, 2000).
Chemical Properties Analysis
The development of noncovalent synthesis strategies underscores the importance of noncovalent interactions in creating large and structurally complex molecules, highlighting the role of physical-organic chemistry in generating aggregates with unique functions (G. Whitesides et al., 1995).
Scientific Research Applications
Responsible Research and Innovation (RRI) : Studies like Okada et al. (2018) discuss RRI, emphasizing its importance in aligning scientific innovations with societal needs. The research highlights the use of augmented reality inquiry games to foster RRI skills, especially in the context of genetic-modified food education (Okada et al., 2018).
Reproducible Research (RR) : Papers such as Hofner et al. (2016) review reproducible research in statistics, emphasizing the need for publications to be accompanied by all relevant material for reproducing the results. This fosters a culture of verification and builds upon scientific knowledge (Hofner et al., 2016).
Research Reactor Simulators (RRS) : Research like Malec et al. (2020) introduces real-time research reactor simulators developed for education and training. These simulators, such as the one for TRIGA-type reactors, are crucial for countries with limited access to actual research reactors (Malec et al., 2020).
properties
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUGLNOPRZQEY-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 54754611 |
Citations
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